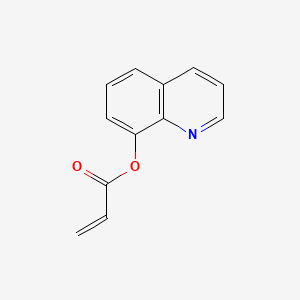
quinolin-8-yl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
quinolin-8-yl acrylate can be synthesized through various chemical routes. One common method involves the esterification of quinoline-8-ol with acryloyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or column chromatography.
In an industrial setting, the production of 8-quinolyl acrylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
quinolin-8-yl acrylate undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form poly(8-quinolyl acrylate), which has applications in materials science.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the acrylate group is replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to various derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
quinolin-8-yl acrylate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a cross-coupling reagent in the synthesis of complex organic molecules.
Fluorescent Probes: Due to its fluorescent properties, it is used in biological assays and imaging.
Material Science: It is used in the development of new materials, including polymers and coatings.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug discovery.
作用機序
The mechanism of action of 8-quinolyl acrylate in its various applications involves its ability to form stable complexes with metals and other substrates. In fluorescent applications, the compound’s quinoline ring system interacts with light, leading to fluorescence . In cross-coupling reactions, the acrylate group acts as a reactive site for forming new carbon-carbon bonds .
類似化合物との比較
quinolin-8-yl acrylate can be compared with other quinoline derivatives such as:
Quinoline-8-ol: Similar in structure but lacks the acrylate group, making it less reactive in certain synthetic applications.
Quinoline-8-carboxylate: Contains a carboxylate group instead of an acrylate group, leading to different reactivity and applications.
Quinoline-8-sulfonate: Contains a sulfonate group, which imparts different solubility and reactivity properties.
This compound is unique due to its combination of the quinoline ring and acrylate group, making it versatile in both synthetic and analytical applications .
特性
CAS番号 |
34493-87-3 |
|---|---|
分子式 |
C12H9NO2 |
分子量 |
199.20 g/mol |
IUPAC名 |
quinolin-8-yl prop-2-enoate |
InChI |
InChI=1S/C12H9NO2/c1-2-11(14)15-10-7-3-5-9-6-4-8-13-12(9)10/h2-8H,1H2 |
InChIキー |
XJCKBNNSMUEHQQ-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















